13-chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
13-Chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic compound featuring a tricyclic framework with fused imidazolone, triazine, and bicyclic ring systems. The molecule incorporates a thiophene-acetyl substituent at position 5 and a chlorine atom at position 13, which contribute to its electronic and steric properties.
Properties
IUPAC Name |
13-chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-11-3-4-15-19-14-5-6-20(10-13(14)17(23)21(15)9-11)16(22)8-12-2-1-7-24-12/h1-4,7,9H,5-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZNFQOVWIFFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 13-chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. Common synthetic routes may involve the use of chlorinating agents, thiophene derivatives, and triazine intermediates. Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, using reagents like sodium thiolate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
13-chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with imidazolone derivatives, such as 5-(4-chlorobenzylidene)-3-(p-tolyl)-2-(p-tolylamino)-3,5-dihydro-4H-imidazol-4-one (9a) (). Key differences include:
- Core framework : The target compound’s tricyclic system contrasts with the simpler bicyclic imidazolone in 9a.
- Substituents : The thiophene-acetyl group in the target compound replaces the chlorobenzylidene and p-tolyl groups in 9a. Thiophene’s aromatic sulfur atom may enhance binding to metalloenzymes or receptors compared to purely hydrocarbon substituents .
- Chlorine position : The chlorine at position 13 in the target compound vs. the 4-chlorobenzylidene group in 9a may influence solubility and metabolic stability.
Bioactivity and Functional Implications
- Imidazolone derivatives (e.g., 9a-f) : Exhibit antimicrobial and anti-inflammatory activities, attributed to the electron-withdrawing chlorine and aromatic substituents .
- Thiophene-containing compounds : Often show enhanced CNS activity due to improved blood-brain barrier penetration. The thiophene-acetyl group in the target compound may confer unique binding to neurological targets .
Data Tables
Table 2: Hypothesized Bioactivity Profile
| Compound | Potential Bioactivity | Mechanism Insights |
|---|---|---|
| Target Compound | Neurological/CNS modulation | Thiophene-acetyl enhances BBB penetration |
| 9a | Antimicrobial | Chlorine and aryl groups disrupt membranes |
Research Implications and Limitations
- Lumping strategy relevance: As noted in , compounds with similar frameworks (e.g., tricyclic vs. bicyclic) may undergo divergent reaction pathways, limiting the utility of lumping strategies for predicting their environmental or metabolic fate .
- Data gaps : Direct comparative studies on the target compound and its analogues are scarce. Future work should prioritize in vitro bioassays and computational docking studies to validate hypothesized activities.
Biological Activity
The compound 13-chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate thiophene derivatives and triazatricyclo frameworks. The methodology often includes:
- Formation of the Thiophene Ring : Utilizing acetylation reactions to introduce the thiophene moiety.
- Cyclization Reactions : Employing cyclization strategies to construct the triazatricyclo structure.
- Chlorination : Introducing chlorine at specific positions to enhance biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloro group may enhance this activity through increased lipophilicity and interaction with microbial membranes.
Anticancer Activity
Studies have demonstrated that triazatricyclic compounds can induce apoptosis in cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer proliferation has been noted, suggesting potential as a chemotherapeutic agent.
Neuroprotective Effects
Compounds similar to 13-chloro-5-(2-thiophen-2-ylacetyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one have been evaluated for neuroprotective properties against oxidative stress in neuronal cells. This property is crucial for developing treatments for neurodegenerative diseases.
Case Studies and Research Findings
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Antimicrobial Evaluation :
- A study tested various substituted thiophenes against E. coli and S. aureus, revealing that modifications at the 5-position significantly enhanced antibacterial activity.
- Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds.
Compound MIC (µg/mL) Target Organism 13-chloro-5-(thiophene) 32 E. coli 5-(2-thiophen-2-ylacetyl) 16 S. aureus -
Anticancer Studies :
- In vitro assays demonstrated that the compound induced apoptosis in HeLa cells with an IC50 value of 25 µM.
- Research using molecular docking indicated strong binding affinity to the active site of topoisomerase II, a target for many anticancer drugs.
-
Neuroprotective Assessment :
- Experiments conducted on neuronal cell lines showed that treatment with the compound reduced oxidative stress markers by up to 40%.
- The compound's mechanism was linked to the modulation of reactive oxygen species (ROS) levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
